molecular formula C9H12BrNO2S B13627912 Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate

Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate

Cat. No.: B13627912
M. Wt: 278.17 g/mol
InChI Key: NCGBNZLYWGDLFH-UHFFFAOYSA-N
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Description

Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as THF (tetrahydrofuran) and catalysts like sodium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and ensuring proper safety and environmental protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the thiazole ring.

Scientific Research Applications

Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets in biological systems. The thiazole ring can participate in binding to enzymes or receptors, altering their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used.

Biological Activity

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₃BrN₂O₂S
  • Molecular Weight : Approximately 261.18 g/mol
  • Appearance : White to off-white crystalline powder
  • Stability : Stable under standard laboratory conditions

The biological activity of thiazole derivatives, including methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate, can be attributed to several mechanisms:

  • DNA Interaction : Thiazole compounds often bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, which can induce apoptosis in cancer cells.
  • Biochemical Pathways : These compounds can influence various biochemical pathways, affecting cellular processes such as cell signaling and gene expression .
  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in critical metabolic processes, thereby altering cellular homeostasis .

Antimicrobial Activity

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has shown potential antimicrobial properties against a range of pathogens:

  • Bacterial Activity : Studies indicate that thiazole derivatives possess significant antibacterial properties, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range against various bacterial strains .
  • Fungal Activity : Similar compounds have demonstrated antifungal effects, making them candidates for further development as antifungal agents.

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives:

  • Cell Proliferation Inhibition : In vitro studies have shown that methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate can inhibit the proliferation of cancer cells through mechanisms such as inducing cell cycle arrest and apoptosis .
  • Selectivity Against Cancer Cells : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives:

  • Antitubercular Activity : A study evaluated various thiazole derivatives for their efficacy against Mycobacterium tuberculosis. Some derivatives showed enhanced potency compared to traditional antitubercular drugs, indicating a promising avenue for developing new treatments .
  • Cytotoxicity Studies : Research involving methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism was linked to its ability to disrupt microtubule dynamics during mitosis .

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AntibacterialMIC values in low micromolar range
AntifungalSignificant inhibition of fungal growth
AnticancerInduces apoptosis in cancer cells
AntitubercularEnhanced potency against M. tuberculosis

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3

InChI Key

NCGBNZLYWGDLFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)Br)C(=O)OC

Origin of Product

United States

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